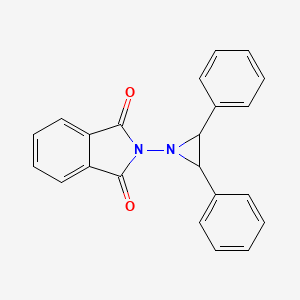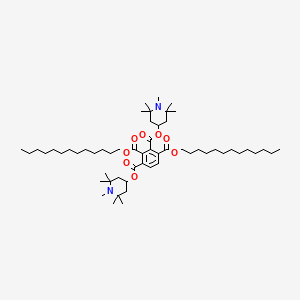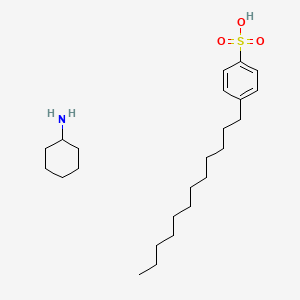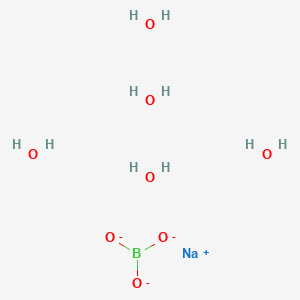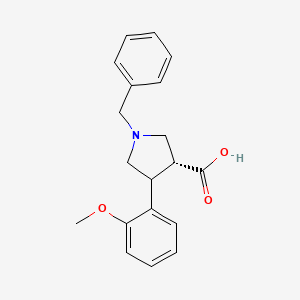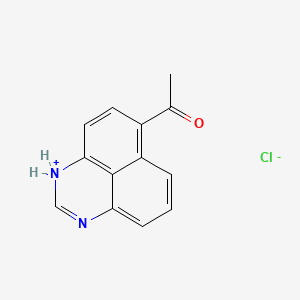
6-Acetylperimidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Acetylperimidine hydrochloride is a nitrogen-containing heterocyclic compound It belongs to the class of perimidines, which are known for their versatile applications in various fields such as medicinal chemistry, industrial chemistry, and materials science
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetylperimidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,8-diaminonaphthalene with acetic anhydride, followed by cyclization to form the perimidine ring. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and high yields. The use of catalysts such as metal salts or acids can further enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: 6-Acetylperimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted perimidines .
科学的研究の応用
6-Acetylperimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Acetylperimidine hydrochloride involves its interaction with specific molecular targets. The acetyl group enhances its ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
Perimidine: The parent compound without the acetyl group.
1,8-Diaminonaphthalene: A precursor in the synthesis of perimidines.
N-Acetylperimidine: A closely related compound with similar properties.
Uniqueness: This modification allows for a broader range of chemical reactions and interactions compared to its analogs .
特性
CAS番号 |
101831-63-4 |
|---|---|
分子式 |
C13H11ClN2O |
分子量 |
246.69 g/mol |
IUPAC名 |
1-(3H-perimidin-3-ium-6-yl)ethanone;chloride |
InChI |
InChI=1S/C13H10N2O.ClH/c1-8(16)9-5-6-12-13-10(9)3-2-4-11(13)14-7-15-12;/h2-7H,1H3,(H,14,15);1H |
InChIキー |
XTVVQSXBDYTSNB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C2C=CC=C3C2=C(C=C1)[NH2+]C=N3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene](/img/structure/B13739972.png)
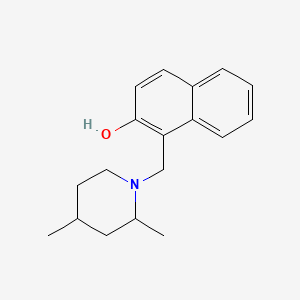
![9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane](/img/structure/B13739985.png)


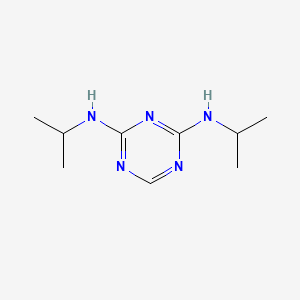
![butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13740012.png)
![sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13740013.png)
![Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate]](/img/structure/B13740016.png)
